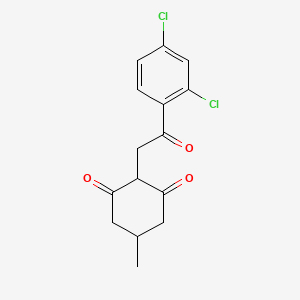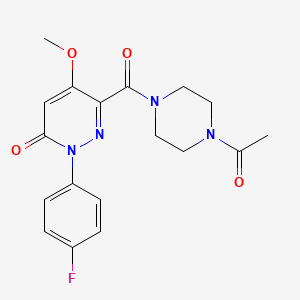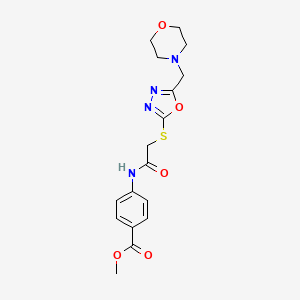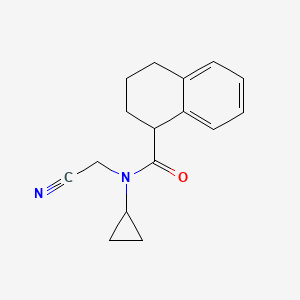
2-(2-(2,4-二氯苯基)-2-氧代乙基)-5-甲基环己烷-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a dichlorophenyl group attached to a cyclohexane ring, which is further substituted with a methyl group and a keto group
科学研究应用
2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
Target of Action
Compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, have been found to have anti-inflammatory properties and can selectively inhibit the cox-2 enzyme .
Mode of Action
Based on the structural similarity to 2,4-dichlorophenoxyacetic acid, it may cause uncontrolled growth in certain organisms, while leaving others relatively unaffected .
Biochemical Pathways
Related compounds like 2,4-dichlorophenoxyacetic acid are known to be degraded by bacteria and fungi, especially white-rot basidiomycetes . The degradation process includes steps like dechlorination in oxidative conditions to yield other compounds .
Result of Action
Related compounds like 2,4-dichlorophenoxyacetic acid are known to cause uncontrolled growth in certain organisms, while leaving others relatively unaffected .
Action Environment
The action of 2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione can be influenced by various environmental factors. For instance, the degradation of similar compounds like 2,4-dichlorophenoxyacetic acid is known to be influenced by the presence of certain bacteria and fungi in the environment . Additionally, the presence of other substances in the environment can affect the degradation process .
准备方法
The synthesis of 2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,4-dichlorobenzaldehyde with a suitable cyclohexanone derivative under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield. Industrial production methods may involve continuous flow reactors to enhance reaction efficiency and yield .
化学反应分析
2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
相似化合物的比较
2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione can be compared with other similar compounds such as:
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is used as an intermediate in the synthesis of herbicides and has similar reactivity due to the presence of the dichlorophenyl group.
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: Known for its applications in the development of fluorescent materials and antimicrobial agents.
属性
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-8-4-13(18)11(14(19)5-8)7-15(20)10-3-2-9(16)6-12(10)17/h2-3,6,8,11H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYUFZQCWLSEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)
![N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2524713.png)

![2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2524716.png)



![2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2524724.png)

![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2524727.png)
![3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile](/img/structure/B2524728.png)
